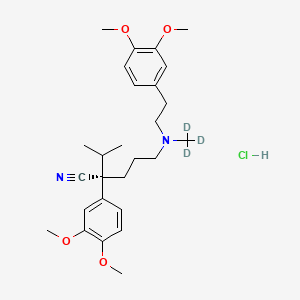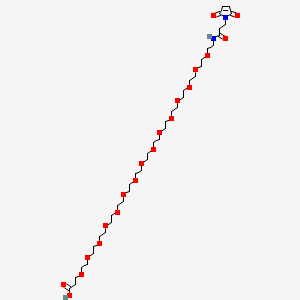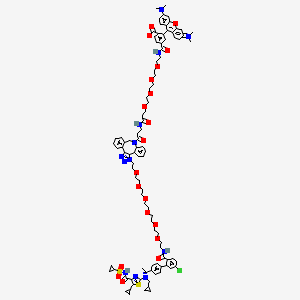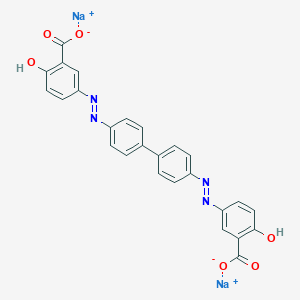
c-Kit-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Kit-IN-2 is a potent inhibitor of the c-KIT receptor tyrosine kinase, which is encoded by the KIT gene. This compound has shown significant antiproliferative activities against various gastrointestinal stromal tumor cell lines, making it a promising candidate for cancer research and treatment .
Vorbereitungsmethoden
The synthesis of c-Kit-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
c-Kit-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethyl sulfoxide or acetonitrile. .
Wissenschaftliche Forschungsanwendungen
c-Kit-IN-2 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of c-KIT and related pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell proliferation, migration, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers, particularly gastrointestinal stromal tumors and other malignancies with c-KIT mutations.
Industry: The compound’s inhibitory properties are utilized in the development of targeted cancer therapies and diagnostic tools
Wirkmechanismus
c-Kit-IN-2 exerts its effects by binding to the c-KIT receptor tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways, including the phosphatidylinositol-3-kinase/Akt, mitogen-activated protein kinase/ERK, and Janus kinase/signal transducer and activator of transcription pathways. These pathways are crucial for cell proliferation, survival, differentiation, and migration .
Vergleich Mit ähnlichen Verbindungen
c-Kit-IN-2 is compared with other c-KIT inhibitors such as imatinib, dasatinib, and nilotinib. While these compounds also target the c-KIT receptor, this compound has shown superior antiproliferative activities against certain gastrointestinal stromal tumor cell lines. Additionally, this compound exhibits a unique binding profile and higher selectivity for c-KIT, making it a valuable tool for overcoming resistance seen with other inhibitors .
Similar Compounds
- Imatinib
- Dasatinib
- Nilotinib
- Thiazolo[5,4-b]pyridine derivatives
Eigenschaften
Molekularformel |
C25H29N9O2S |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
1-(5-ethyl-1,2-oxazol-3-yl)-3-[4-[2-[[6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]phenyl]urea |
InChI |
InChI=1S/C25H29N9O2S/c1-3-19-13-22(32-36-19)30-24(35)29-18-7-5-17(6-8-18)20-15-26-25(37-20)31-21-14-23(28-16-27-21)34-11-9-33(4-2)10-12-34/h5-8,13-16H,3-4,9-12H2,1-2H3,(H,26,27,28,31)(H2,29,30,32,35) |
InChI-Schlüssel |
YRQLHEOCJDBHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC(=NC=N4)N5CCN(CC5)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)




![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)



